molecular formula C24H30N2O6 B11208052 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one

Cat. No.: B11208052
M. Wt: 442.5 g/mol
InChI Key: DICIEQTYJWFKGW-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one is a complex organic compound with a unique structure that includes a dihydroisoquinoline core, methoxy groups, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Attachment of the Nitrophenoxy Moiety: This step involves the nucleophilic substitution of a nitrophenol derivative with a halomethyl group attached to the dihydroisoquinoline core.

    Final Coupling with the Butanone Side Chain: The final step involves the coupling of the intermediate with 2-ethylbutan-1-one under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxy or nitrophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The dihydroisoquinoline core may also play a role in binding to specific proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-ethylbutan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H30N2O6

Molecular Weight

442.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-ethylbutan-1-one

InChI

InChI=1S/C24H30N2O6/c1-5-16(6-2)24(27)25-12-11-17-13-22(30-3)23(31-4)14-20(17)21(25)15-32-19-9-7-18(8-10-19)26(28)29/h7-10,13-14,16,21H,5-6,11-12,15H2,1-4H3

InChI Key

DICIEQTYJWFKGW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

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